Cas no 2379321-82-9 (4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene)

4-ブロモ-2-(メトキシメチル)-1-(トリフルオロメトキシ)ベンゼンは、有機合成において有用な中間体です。特に、医薬品や農薬の開発において重要な役割を果たします。この化合物は、ベンゼン環にブロモ基、メトキシメチル基、およびトリフルオロメトキシ基という3つの官能基を有しており、多様な化学変換が可能です。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の改善が期待されます。また、ブロモ基はパラジウムカップリング反応などの交差結合反応に利用できるため、より複雑な分子構造への展開が容易です。高い純度と安定性を備えており、研究用途に適しています。

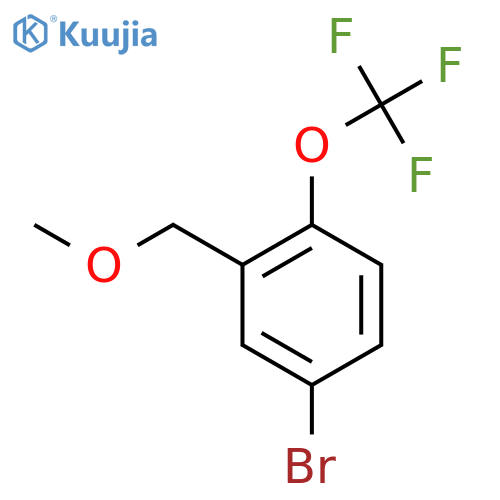

2379321-82-9 structure

商品名:4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

CAS番号:2379321-82-9

MF:C9H8BrF3O2

メガワット:285.057832717896

CID:5075201

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

-

- インチ: 1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3

- InChIKey: KFVYJWJEOFAVSW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)COC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 18.5

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021QJK-500mg |

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

2379321-82-9 | 95% | 500mg |

$290.00 | 2025-02-12 | |

| Aaron | AR021QJK-1g |

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

2379321-82-9 | 95% | 1g |

$386.00 | 2025-02-12 |

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

2379321-82-9 (4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量